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1-(2-Bromoethoxy)-2-

ethylbenzene;ethane

Cat. No.: B12819364

Get Quote

Executive Summary & Compound Profile
1-(2-Bromoethoxy)-2-ethylbenzene is an ortho-disubstituted benzene derivative characterized

by two distinct side chains: an ethyl group and a 2-bromoethoxy ether linkage.[1] Its structural

integrity is pivotal in drug development, where regioisomer purity (ortho vs. para) directly

impacts biological efficacy.

CAS Number: 915922-20-2 (or related isomer references depending on specific library)[1][2]

Molecular Formula: C₁₀H₁₃BrO[1][2]

Key Analytical Challenge: Distinguishing the ortho-substitution pattern from para-isomers

and quantifying residual starting materials (2-ethylphenol).

Theoretical & Experimental 1H NMR Analysis
The 1H NMR spectrum of this molecule is distinct due to the interplay between the electron-

donating ethoxy group and the alkyl side chain. The spectrum is typically acquired in CDCl₃

(Chloroform-d) at 300–500 MHz.[1]
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Position
Proton
Type

Chemical
Shift (δ,
ppm)

Multiplicit
y

Integratio
n

Coupling
Constant
(

)

Structural
Insight

A
Ar-H

(Aromatic)
6.80 – 7.25 Multiplet 4H N/A

Characteris

tic ABCD

or complex

multiplet

for ortho-

substitution

.[1][2]

B -O-CH₂- 4.25 – 4.35 Triplet 2H ~6.5 Hz

Deshielded

by oxygen;

diagnostic

of ether

formation.

[1]

C -CH₂-Br 3.60 – 3.68 Triplet 2H ~6.5 Hz

Deshielded

by

bromine;

distinct

from

chloro-

analogs.[1]

D
Ar-CH₂-

CH₃
2.60 – 2.70 Quartet 2H ~7.5 Hz

Benzylic

protons

coupling

with the

methyl

group.[1]

E Ar-CH₂-

CH₃

1.18 – 1.25 Triplet 3H ~7.5 Hz Terminal

methyl

group;

shielded
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alkyl

region.[1]

Detailed Mechanistic Interpretation
The Ether Linkage (Protons B & C): The formation of the ether bond creates a distinct A₂X₂

(or AA'XX') spin system appearing as two triplets. The triplet at ~4.3 ppm is significantly

downfield due to the electronegativity of the oxygen atom. The triplet at ~3.6 ppm

corresponds to the methylene adjacent to bromine.

Diagnostic Value: The separation between these two triplets (~0.7 ppm) confirms the intact

-OCH₂CH₂Br chain.

The Ethyl Group (Protons D & E): The ethyl group provides a classic quartet-triplet pattern.

The quartet at ~2.65 ppm is diagnostic for the benzylic position.

Aromatic Region (Proton A): Unlike the symmetric AA'BB' pattern of para-isomers, the ortho-

isomer displays a complex multiplet structure due to the magnetic non-equivalence of all four

aromatic protons caused by the asymmetric substitution.

Comparative Analysis: Performance vs. Alternatives
In the context of analytical verification, "performance" refers to the diagnostic specificity of the

NMR spectrum in distinguishing the target product from synthetic impurities and structural

analogs.

Comparison 1: Product vs. Precursor (2-Ethylphenol)
The synthesis typically involves the alkylation of 2-ethylphenol with 1,2-dibromoethane.[1]
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Feature
Product: 1-(2-

Bromoethoxy)-2-

ethylbenzene

Precursor: 2-

Ethylphenol

Diagnostic

Conclusion

Phenolic -OH Absent
Broad Singlet (~4.8–

5.5 ppm)

Disappearance of the

OH signal is the

primary indicator of

reaction completion.

[1][2]

Ether Region
Two Triplets (3.6, 4.3

ppm)
Absent

Appearance of the

ethoxy chain confirms

alkylation.

Aromatic Shift
Slight downfield shift

due to alkylation

Shielded ortho

protons

Subtle change, less

diagnostic than the

aliphatic region.

Comparison 2: Regioisomer Discrimination (Ortho vs.
Para)
A common synthetic error or impurity is the presence of the para-isomer (1-(2-bromoethoxy)-4-

ethylbenzene).[1]

Ortho-Isomer (Target): The aromatic region (6.8–7.2 ppm) is complex and often overlapping.

[1] The proximity of the ether and ethyl groups can cause specific "roofing" effects or Nuclear

Overhauser Effects (NOE) between the ether methylene and the ethyl methylene.

Para-Isomer (Alternative): The aromatic region displays a symmetric AA'BB' pattern (two

distinct doublets with "roofing").

Verdict: 1H NMR is the superior method for distinguishing these isomers compared to Mass

Spectrometry (MS), which often yields identical fragmentation patterns.

Comparison 3: Halogen Analog (Bromo vs. Chloro)
If 1-bromo-2-chloroethane is used, the chloro-analog may form.[1]
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Bromo-Analog (-CH₂Br): Triplet at ~3.60 ppm.[1]

Chloro-Analog (-CH₂Cl): Triplet at ~3.80 ppm.[1]

Causality: Chlorine is more electronegative than bromine, causing a greater deshielding

effect on the adjacent protons.

Experimental Protocols
Protocol A: Synthesis & Sample Preparation
Objective: Synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene via Williamson Ether Synthesis.

Reagents:

2-Ethylphenol (1.0 eq)[1][2]

1,2-Dibromoethane (3.0 eq, excess to prevent dimerization)[1][2]

Potassium Carbonate (K₂CO₃, 2.0 eq)[1][2]

Solvent: Acetonitrile (ACN) or Acetone.[3]

Procedure:

Dissolve 2-ethylphenol in ACN. Add K₂CO₃ and stir for 30 min to form the phenoxide.

Add 1,2-dibromoethane dropwise at reflux temperature (80°C).[1]

Monitor via TLC (Hexane:EtOAc 9:1). Product has higher R_f than phenol.

Upon completion (approx. 6–12 h), filter inorganic salts and concentrate the filtrate.

Purification: Column chromatography (Silica gel) is essential to remove the bis-alkylated

side product (1,2-bis(2-ethylphenoxy)ethane).[1]

NMR Sample Prep:

Dissolve ~10 mg of the purified oil in 0.6 mL of CDCl₃.
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Filter through a cotton plug if any solid suspension remains.

Acquire spectrum with at least 16 scans to resolve the aromatic multiplets.

Visualization of Analytical Workflow
Diagram 1: Analytical Decision Matrix
This decision tree guides the researcher in verifying the product identity against common

impurities.

Crude Reaction Mixture
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No (Complex vinyl signals)

Check Aromatic Region
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Complex Multiplet (4H)
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Asymmetric

Symmetric AA'BB' Pattern
(Regioisomer Impurity)
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Caption: Analytical decision tree for verifying 1-(2-Bromoethoxy)-2-ethylbenzene using 1H NMR

markers.
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Diagram 2: Synthesis Pathway & Proton Tracking
This diagram maps the proton environments from precursors to the final product.

2-Ethylphenol
(Ar-OH, Ar-Et)
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(q 2.6, t 1.2)
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(Br-CH2-CH2-Br)

1-(2-Bromoethoxy)-2-ethylbenzene
-Br- Linker Formed

(t 4.3, t 3.6)
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Caption: Proton environment tracking from precursors to product, highlighting the conservation

of the ethyl group and formation of the ether linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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